molecular formula C11H15NOS B156508 (4-(2-Propylthio)phenyl)acetamide CAS No. 129602-94-4

(4-(2-Propylthio)phenyl)acetamide

Cat. No. B156508
M. Wt: 209.31 g/mol
InChI Key: XGYJIDQPTJASEZ-UHFFFAOYSA-N
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Description

(4-(2-Propylthio)phenyl)acetamide, also known as PTMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a thioamide derivative of phenylacetamide and has been synthesized using various methods.

Scientific Research Applications

(4-(2-Propylthio)phenyl)acetamide has been studied for its potential applications in various research fields, including cancer research, neurobiology, and drug discovery. (4-(2-Propylthio)phenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurobiology, (4-(2-Propylthio)phenyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, making it a potential candidate for the treatment of neurological disorders such as epilepsy. In drug discovery, (4-(2-Propylthio)phenyl)acetamide has been used as a scaffold for the design of new compounds with potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (4-(2-Propylthio)phenyl)acetamide is not fully understood, but it has been shown to modulate the activity of voltage-gated sodium channels and inhibit the growth of cancer cells. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.

Biochemical And Physiological Effects

(4-(2-Propylthio)phenyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, (4-(2-Propylthio)phenyl)acetamide inhibits cell proliferation and induces apoptosis. In neurobiology, (4-(2-Propylthio)phenyl)acetamide modulates the activity of voltage-gated sodium channels, leading to changes in neuronal excitability. (4-(2-Propylthio)phenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, leading to changes in gene expression.

Advantages And Limitations For Lab Experiments

(4-(2-Propylthio)phenyl)acetamide has several advantages for lab experiments, including its ability to inhibit the growth of cancer cells and modulate the activity of voltage-gated sodium channels. However, (4-(2-Propylthio)phenyl)acetamide has limitations, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

For the study of (4-(2-Propylthio)phenyl)acetamide include the design and synthesis of new compounds, the study of its mechanism of action, and its potential use in the treatment of neurological disorders.

Synthesis Methods

(4-(2-Propylthio)phenyl)acetamide can be synthesized using various methods, including the reaction of 4-bromoacetophenone with propylthiol and ammonium carbonate, and the reaction of 4-acetamidophenylboronic acid with propylthiol in the presence of a palladium catalyst. The yield of (4-(2-Propylthio)phenyl)acetamide using these methods ranges from 50-70%.

properties

CAS RN

129602-94-4

Product Name

(4-(2-Propylthio)phenyl)acetamide

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)acetamide

InChI

InChI=1S/C11H15NOS/c1-8(2)14-10-5-3-9(4-6-10)7-11(12)13/h3-6,8H,7H2,1-2H3,(H2,12,13)

InChI Key

XGYJIDQPTJASEZ-UHFFFAOYSA-N

SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)N

Other CAS RN

129602-94-4

synonyms

(4-(2-Propylthio)phenyl)acetamide

Origin of Product

United States

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